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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrifluoride

Cat. No.: B024670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8). Due to the limited availability
of direct experimental spectra for this specific compound, this document leverages data from
structurally analogous compounds to forecast its spectral characteristics. This guide is intended
to support researchers in the identification, characterization, and quality control of 2-Chloro-6-
fluorobenzotrifluoride in research and development settings.

Molecular Structure and Properties

2-Chloro-6-fluorobenzotrifluoride is a halogenated aromatic compound with the chemical
formula C7HsCIF4.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a
fluorine atom on the benzene ring, results in a distinct spectroscopic signature.

Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzotrifluoride

Property Value

CAS Number 103889-37-8[1][2]
Molecular Formula C7HsCIF4[1][2]
Molecular Weight 198.55 g/mol [1]
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Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Chloro-6-fluorobenzotrifluoride. These predictions
are based on the analysis of spectroscopic data from similar compounds, including substituted
benzotrifluorides and other halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
and the environment of fluorine atoms in a molecule.

Table 2: Predicted *H NMR Spectroscopic Data for 2-Chloro-6-fluorobenzotrifluoride (in
CDCls)

Predicted Chemical o Coupling Constant .

) Multiplicity . Assignment
Shift (ppm) (J) in Hz
72-7.6 Multiplet - Aromatic Protons

Note: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing
effects of the chlorine, fluorine, and trifluoromethyl substituents. The exact shifts and coupling
patterns would require experimental determination.

Table 3: Predicted 3C NMR Spectroscopic Data for 2-Chloro-6-fluorobenzotrifluoride (in
CDCls)

Predicted Chemical Shift

Multiplicity Assignment
(ppm)
115 - 140 Multiplet Aromatic Carbons
~123 (quartet) Quartet (due to LJCF) CFs
~130 (doublet) Doublet (due to LJCF) C-F
~135 Singlet C-Cl
~125 Singlet C-CFs
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Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the
three fluorine atoms. The carbon atom bonded to the fluorine will appear as a doublet. The
precise chemical shifts are estimations based on related structures.

Table 4: Predicted °F NMR Spectroscopic Data for 2-Chloro-6-fluorobenzotrifluoride (in
CDCls)

Predicted Chemical Shift

Multiplicity Assignment
(ppm)
~-60 to -65 Singlet -CF3
~-110to -120 Singlet Ar-F

Note: The chemical shift of the trifluoromethyl group is typically observed in this range relative
to a standard like CFCIs.[3][4] The aromatic fluorine will have a distinct chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through
their characteristic vibrational frequencies.

Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-Chloro-6-fluorobenzotrifluoride

Wavenumber (cm—?) Intensity Assignment

3050 - 3100 Medium Aromatic C-H Stretch
1570 - 1620 Medium to Strong Aromatic C=C Stretch
1100 - 1350 Strong C-F Stretch (CF3)
1000 - 1100 Strong C-F Stretch (Aromatic)
750 - 850 Strong C-CI Stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of
a molecule, aiding in its identification and structural elucidation.

Table 6: Predicted Mass Spectrometry (MS) Data for 2-Chloro-6-fluorobenzotrifluoride

m/z Relative Intensity Assignment

Molecular lon [M]* (due to 3>Cl

198/200 High and ¥'Cl isotopes)
179/181 Medium M-F]*

163 Medium [M-CII*

129 High [M-CFs]*

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments
with an approximate 3:1 ratio for the 3°Cl and 3/Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
described above. These protocols are based on standard laboratory practices for the analysis
of halogenated aromatic compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-fluorobenzotrifluoride in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-ds) in a clean, dry 5
mm NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. The number of scans can range from 16 to 64. Chemical
shifts are referenced to the residual solvent peak.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may
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be necessary to obtain a good signal-to-noise ratio.

e 19F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A specific probe
tuned for fluorine is required. Chemical shifts are typically referenced to an external standard
such as CFCls.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Clean the ATR crystal (e.g.,
diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place
a small amount of the solid or liquid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1. Typically, 16 to
32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent (e.g.,
methanol, dichloromethane). Introduce the sample into the mass spectrometer via a direct
insertion probe or a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV to generate positive ions.

e Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key
fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-Chloro-6-fluorobenzotrifluoride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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